molecular formula C8H16N2O B12823463 (R)-2-(Pyrrolidin-1-yl)butanamide

(R)-2-(Pyrrolidin-1-yl)butanamide

Cat. No.: B12823463
M. Wt: 156.23 g/mol
InChI Key: DQOSEHWNUDEBQL-SSDOTTSWSA-N
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Description

®-2-(Pyrrolidin-1-yl)butanamide is an organic compound that features a pyrrolidine ring attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Pyrrolidin-1-yl)butanamide typically involves the reaction of a suitable butanamide derivative with pyrrolidine under controlled conditions. One common method involves the use of a base-promoted reaction where the butanamide derivative is treated with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of ®-2-(Pyrrolidin-1-yl)butanamide may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems can be employed to carry out the reaction under optimized conditions, allowing for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

®-2-(Pyrrolidin-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amide or pyrrolidine nitrogen atoms, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

®-2-(Pyrrolidin-1-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-(Pyrrolidin-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Pyrrolidin-1-yl)butanamide: The enantiomer of ®-2-(Pyrrolidin-1-yl)butanamide, which may exhibit different biological activity due to its stereochemistry.

    N-Methyl-2-pyrrolidinone: A structurally similar compound with different functional groups and properties.

    2-Pyrrolidinone: Another related compound with a simpler structure.

Uniqueness

®-2-(Pyrrolidin-1-yl)butanamide is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and a butanamide backbone. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(2R)-2-pyrrolidin-1-ylbutanamide

InChI

InChI=1S/C8H16N2O/c1-2-7(8(9)11)10-5-3-4-6-10/h7H,2-6H2,1H3,(H2,9,11)/t7-/m1/s1

InChI Key

DQOSEHWNUDEBQL-SSDOTTSWSA-N

Isomeric SMILES

CC[C@H](C(=O)N)N1CCCC1

Canonical SMILES

CCC(C(=O)N)N1CCCC1

Origin of Product

United States

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